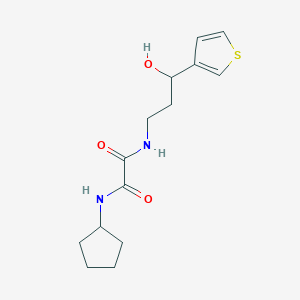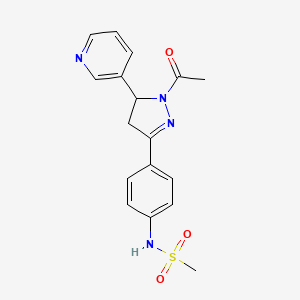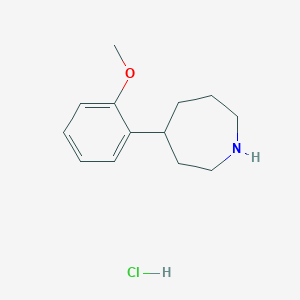
4-(2-Methoxyphenyl)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Methoxyphenyl)azepane hydrochloride is a chemical compound that belongs to the family of azepanes. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis of Non-Fused N-Aryl Azepane Derivatives
4-(2-Methoxyphenyl)azepane hydrochloride: is utilized in the synthesis of non-fused N-aryl azepane derivatives. These compounds serve as key intermediates in synthetic chemistry and have applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . The methodology for their synthesis is significant in the formal synthesis of pharmaceutically relevant derivatives, such as Proheptazine, an opioid analgesic .
Palladium-Catalyzed Decarboxylation Reactions
The compound is involved in palladium-catalyzed decarboxylation reactions that lead to exclusive [5 + 2] annulation processes. This method is important for creating a diverse range of highly functionalized azepanes under mild conditions, with carbon dioxide as the byproduct . These reactions are crucial for advancing synthetic methodologies and understanding reaction mechanisms through DFT calculations .
Biological Properties of Azepane Derivatives
Azepane derivatives, including those derived from 4-(2-Methoxyphenyl)azepane hydrochloride, have been studied for their biological properties. They are known to exhibit pharmacological and therapeutic implications, particularly in the development of treatments for cancer and tumors . The exploration of these properties is essential for discovering new bioactive molecules.
Development of Herbicidal Ionic Liquids
Research has been conducted on the synthesis and characterization of herbicidal ionic liquids based on azepane derivatives. These substances have shown potential as physiologically active substances with pronounced antitumor activity . The development of such herbicides could lead to more effective and targeted agricultural chemicals.
Synthesis of Fused Heterocycles
4-(2-Methoxyphenyl)azepane hydrochloride is used in the synthesis of fused heterocycles, which are compounds with rings containing different elements. These heterocycles exhibit unique biological activities and are valuable in drug research and development . The synthesis of these compounds contributes to the discovery of new drugs with potential therapeutic applications.
Pharmaceutical Research and Drug Development
The compound’s role in pharmaceutical research is underscored by its use in the synthesis of various heterocyclic compounds. These compounds are integral to the creation of new drugs with diverse biological activities. The research into these compounds aids in the understanding of their mechanisms of action and potential uses in medicine .
properties
IUPAC Name |
4-(2-methoxyphenyl)azepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-7-3-2-6-12(13)11-5-4-9-14-10-8-11;/h2-3,6-7,11,14H,4-5,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHJWIDEDPJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2871762.png)
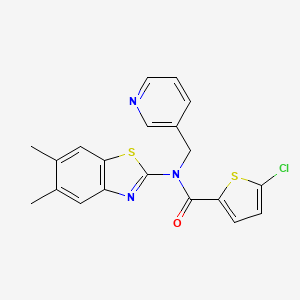
![2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B2871764.png)
![N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2871766.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2871767.png)
![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)
![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)
![1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2871771.png)
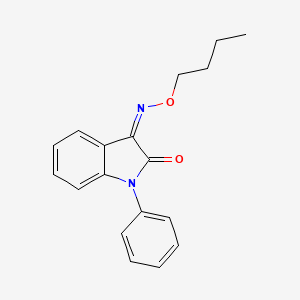
![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)
![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)

